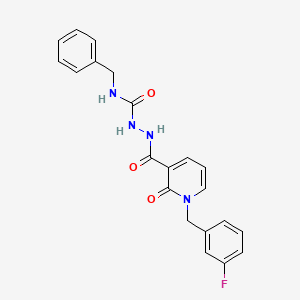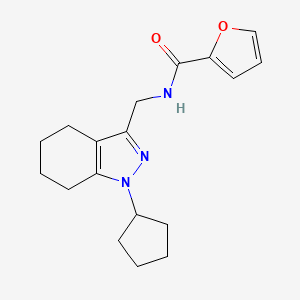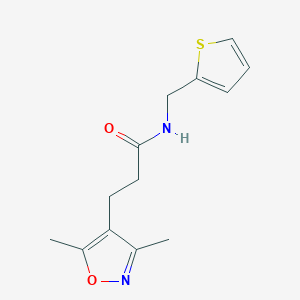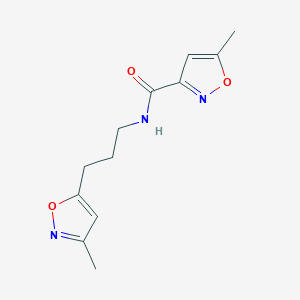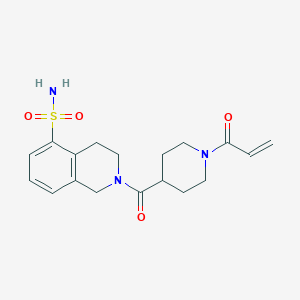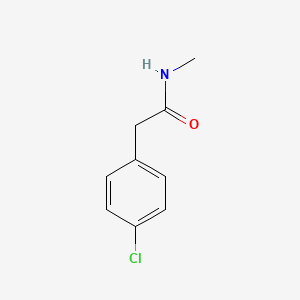![molecular formula C17H34N4 B2875208 5-Pentadecyl-1H-[1,2,4]triazol-3-ylamine CAS No. 101593-19-5](/img/structure/B2875208.png)
5-Pentadecyl-1H-[1,2,4]triazol-3-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Pentadecyl-1H-[1,2,4]triazol-3-ylamine” is a derivative of 1,2,4-triazole, a class of heterocyclic compounds. The 1,2,4-triazole core is a five-membered ring with three nitrogen atoms and two carbon atoms . The pentadecyl chain is a long aliphatic chain attached to the triazole ring, and the amine group (-NH2) is also attached to the triazole ring .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “this compound”, typically involves the reaction of primary amines with carbon disulfide in alkaline conditions to form dithiocarbamates, which are then cyclized with hydrazine to form the triazole ring . The specific synthesis of “this compound” would involve the use of pentadecylamine as the starting material .Molecular Structure Analysis
The molecular structure of “this compound” consists of a 1,2,4-triazole ring, a pentadecyl chain, and an amine group. The triazole ring is a five-membered heterocyclic ring with three nitrogen atoms and two carbon atoms . The pentadecyl chain is a long aliphatic chain attached to the triazole ring, and the amine group (-NH2) is also attached to the triazole ring .Chemical Reactions Analysis
The chemical reactions involving “this compound” would largely depend on the specific conditions and reagents used. As a derivative of 1,2,4-triazole, it may undergo reactions typical of this class of compounds, such as nucleophilic substitution reactions at the carbon atoms of the triazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. As a derivative of 1,2,4-triazole, it is likely to be a solid at room temperature . The presence of the long pentadecyl chain may make it more hydrophobic compared to other 1,2,4-triazole derivatives .Applications De Recherche Scientifique
Medicinal Chemistry Applications
Triazole compounds have shown a wide range of biological activities, making them of great interest in the development of new therapeutic agents. For instance, 1,2,3-triazoles are prominent in the pharmaceutical industry due to their presence in drugs exhibiting various biological activities, such as antifungal, antibacterial, and anticancer properties. The synthesis and structure-activity relationship (SAR) studies of triazolopyrimidines revealed their potential as anticancer agents with a unique mechanism of tubulin inhibition. These compounds promote tubulin polymerization in vitro without binding competitively with paclitaxel, offering a novel approach to overcoming resistance associated with multidrug resistance transporter proteins (Zhang et al., 2007).
Environmental and Material Science Applications
The application of triazole derivatives extends beyond medicinal chemistry into environmental science and material engineering. For example, fluorescent markers derived from industrial waste, including cardanol and glycerol, have been developed for biodiesel quality monitoring. These compounds exhibit low acute toxicity to various biological models, suggesting their safe use as fluorescent markers in environmental exposure scenarios (Bruno Ivo Pelizaro et al., 2019).
Synthetic Chemistry Innovations
In synthetic chemistry, triazoles serve as pivotal scaffolds for generating diverse molecular architectures. The transition-metal-free catalytic synthesis of 1,5-diaryl-1,2,3-triazoles, for instance, represents a significant advancement in the efficient and environmentally benign synthesis of triazole derivatives. This methodology offers a straightforward approach to synthesizing 1,5-diaryl-1,2,3-triazoles without the need for transition metal catalysts, highlighting its potential for broad applications in material science and drug discovery (S. W. Kwok et al., 2010).
Orientations Futures
The future research directions for “5-Pentadecyl-1H-[1,2,4]triazol-3-ylamine” and similar compounds could include further exploration of their synthesis, characterization, and potential biological activities. Given the reported activities of other 1,2,4-triazole derivatives, these compounds may have potential applications in medicinal chemistry and drug discovery .
Mécanisme D'action
Target of Action
It is known that 1,2,4-triazole derivatives often possess a range of pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities . The specific targets would depend on the exact biological activity exhibited by the compound.
Mode of Action
It is known that the mechanism of interaction between similar 1,2,4-triazol-5-yl compounds involves three main processes: formation of carbinolamine by addition of an amine to double bond c=o, elimination of a water molecule, and intramolecular cyclization leading to formation of spiro compounds .
Biochemical Pathways
It is known that 1,2,4-triazole derivatives often affect a variety of biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
It is known that 1,2,4-triazole derivatives generally have good pharmacodynamic and pharmacokinetic profiles, and low toxicity .
Result of Action
It is known that 1,2,4-triazole derivatives often exhibit a range of biological activities such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities .
Action Environment
It is known that similar compounds exhibit excellent thermal stabilities with decomposition temperatures ranging within 264–321 °c and are insensitive to impact, friction, and electrostatic discharge .
Propriétés
IUPAC Name |
5-pentadecyl-1H-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34N4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17(18)21-20-16/h2-15H2,1H3,(H3,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWQCHCXTRIKDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=NC(=NN1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2875125.png)

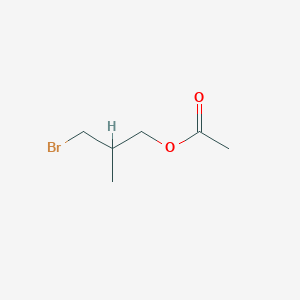

![3-[(4-Ethylpiperazino)methyl]benzaldehyde](/img/structure/B2875135.png)
